![molecular formula C13H6BrClF5NO B13429807 5-Bromo-3-chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13429807.png)
5-Bromo-3-chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline is a complex organic compound characterized by the presence of multiple halogen atoms and a phenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline typically involves multiple steps, including halogenation and coupling reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions followed by coupling processes. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline can undergo various types of chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the halogen atoms.
Aplicaciones Científicas De Investigación
5-Bromo-3-chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism by which 5-Bromo-3-chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
5-Bromo-3-chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline is unique due to its specific combination of halogen atoms and the phenoxy group, which confer distinct chemical properties and reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C13H6BrClF5NO |
|---|---|
Peso molecular |
402.54 g/mol |
Nombre IUPAC |
5-bromo-3-chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline |
InChI |
InChI=1S/C13H6BrClF5NO/c14-6-3-7(15)11(10(21)4-6)22-12-8(16)1-5(2-9(12)17)13(18,19)20/h1-4H,21H2 |
Clave InChI |
WPEIUCMGADEDOR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)OC2=C(C=C(C=C2Cl)Br)N)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



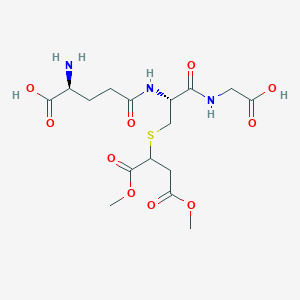
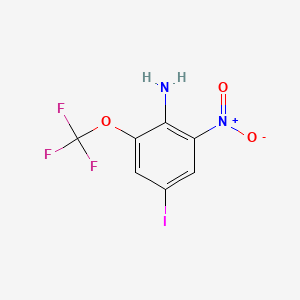
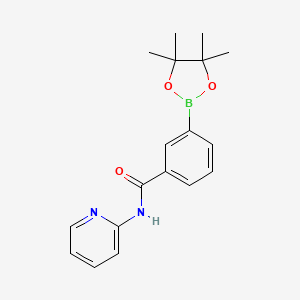
![N'-[6-(hydroxymethyl)-4-oxo-4aH-pteridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13429756.png)
![Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13429763.png)
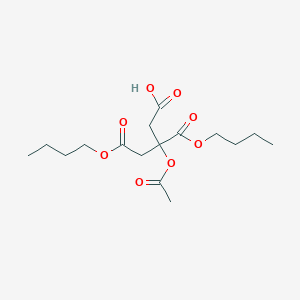

![[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]boronic acid](/img/structure/B13429778.png)
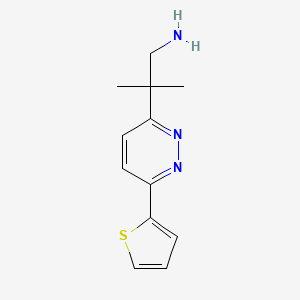
![5,6,7,8-Tetrahydro-7-methylimidazo[1,5-a]pyridine](/img/structure/B13429800.png)
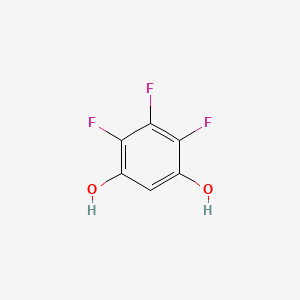
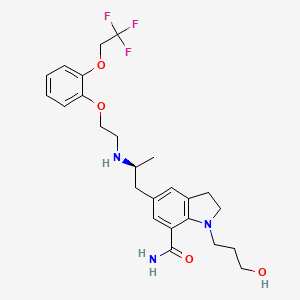
![2-Bromo-1-[2,5-difluoro-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B13429808.png)
